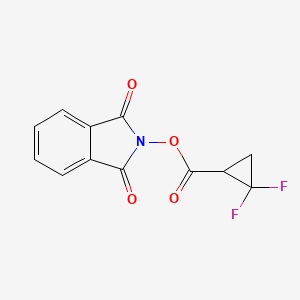
(1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that combines a 1,3-dioxoisoindoline moiety with a 2,2-difluorocyclopropane carboxylate group. The presence of fluorine atoms in the cyclopropane ring enhances the compound’s stability and reactivity, making it a valuable subject for various scientific investigations .
Méthodes De Préparation
The synthesis of (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate typically involves the reaction of 1,3-dioxoisoindoline derivatives with difluorocyclopropane carboxylate precursors. One common method includes the use of triflic acid in dichloromethane to facilitate the cyclopropanation reaction . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through rigorous quality control measures .
Analyse Des Réactions Chimiques
(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include triflic acid, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and agrochemicals
Mécanisme D'action
The mechanism of action of (1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the cyclopropane ring enhance the compound’s ability to form stable interactions with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
(1,3-Dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate can be compared with other similar compounds, such as:
1,3-Dioxoisoindolin-2-yl acetate: This compound shares the 1,3-dioxoisoindoline moiety but lacks the difluorocyclopropane group, resulting in different chemical properties and applications.
1,3-Dioxoisoindol-2-yl 1-ethynylcyclopropane-1-carboxylate:
The uniqueness of this compound lies in its combination of the 1,3-dioxoisoindoline and difluorocyclopropane moieties, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H7F2NO4 |
|---|---|
Poids moléculaire |
267.18 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2,2-difluorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H7F2NO4/c13-12(14)5-8(12)11(18)19-15-9(16)6-3-1-2-4-7(6)10(15)17/h1-4,8H,5H2 |
Clé InChI |
NRSYFCVMBBNJFB-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


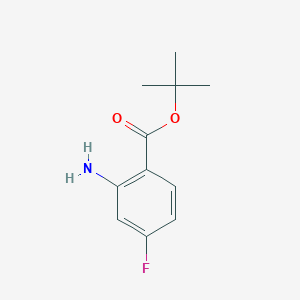
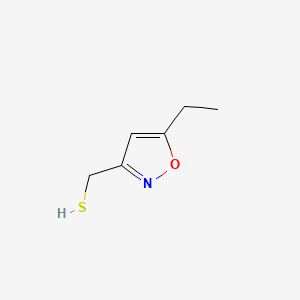
![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
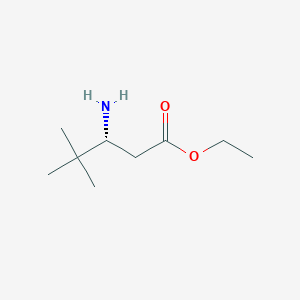
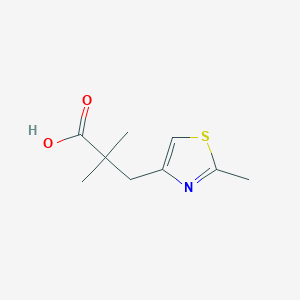

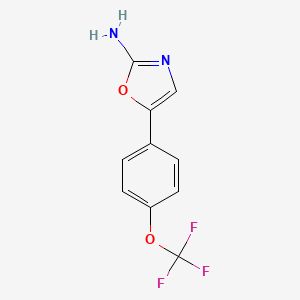

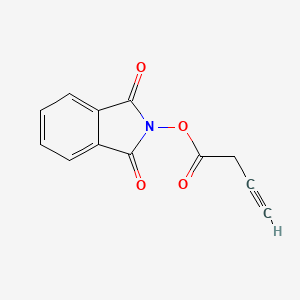
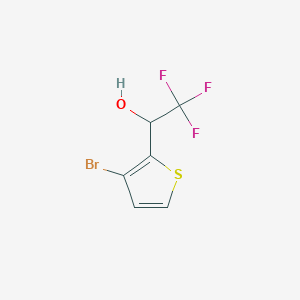
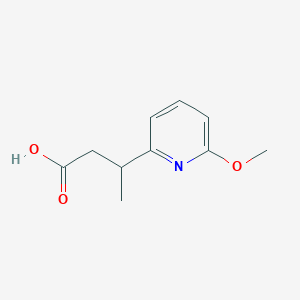
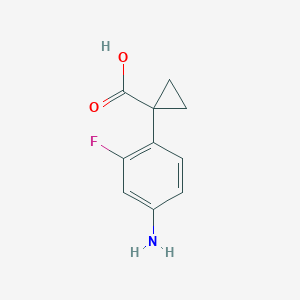

![2-[(4-Methylbenzenesulfonyl)oxy]-2-phenylacetic acid](/img/structure/B13571501.png)
